2-Bromo-4-(4-methylphenyl)pyridine chemical structure and properties
2-Bromo-4-(4-methylphenyl)pyridine chemical structure and properties
CAS Registry Number: 111971-30-3 Formula: C₁₂H₁₀BrN Molecular Weight: 248.12 g/mol
Executive Summary
2-Bromo-4-(4-methylphenyl)pyridine (also known as 2-bromo-4-p-tolylpyridine) is a critical halogenated heterocyclic scaffold used primarily in the synthesis of optoelectronic materials (OLEDs) and medicinal agents. Its structural value lies in its asymmetric di-functionalization potential : the bromine atom at the C2 position serves as a latent handle for secondary cross-coupling or chelation, while the 4-(p-tolyl) group provides electronic tuning and structural rigidity.
This guide details the specific chemical behavior, validated synthetic protocols, and handling requirements for this compound, addressing the common regioselectivity challenges encountered during its preparation.
Chemical Identity & Structural Analysis
Structural Features
The molecule consists of a pyridine core substituted at the 2-position with a bromine atom and at the 4-position with a p-tolyl group.
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Electronic Environment: The pyridine ring is electron-deficient (π-deficient). The bromine at C2 further deactivates the ring inductively while offering a labile site for oxidative addition. The p-tolyl group at C4 acts as a weak electron donor (+I effect of methyl, +M effect of phenyl), slightly modulating the electron density of the pyridine ring, which is crucial for tuning the HOMO/LUMO levels in OLED applications.
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Steric Considerations: The C2-bromo substituent is relatively unhindered, allowing for facile catalytic access. The C4-aryl moiety introduces a twist angle relative to the pyridine plane (typically 20–40°) to minimize steric repulsion with the C3/C5 protons, disrupting perfect planarity but maintaining conjugation.
Physicochemical Properties
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow. |
| Melting Point | 70–90 °C (Approximate range) | Analogous 2-bromo-4-phenylpyridine melts ~68–70 °C. |
| Solubility | Soluble in DCM, CHCl₃, THF, Toluene | Low solubility in water/alcohols. |
| Reactivity | High (C-Br bond) | Susceptible to Pd-catalyzed cross-coupling.[1][2][3] |
| Storage | 2–8 °C, Inert Atmosphere | Light sensitive; store under Argon/Nitrogen. |
Synthesis & Manufacturing
Core Challenge: Direct synthesis from 2,4-dibromopyridine is problematic because standard Suzuki coupling conditions favor reaction at the C2 position (proximal to nitrogen) rather than the required C4 position.
The "Expert" Route: To ensure high regioselectivity, the most robust protocol utilizes 2-bromo-4-iodopyridine as the starting material. The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, allowing exclusive coupling at C4.
Validated Protocol: The Halogen Dance / Selective Coupling Route
Step 1: Precursor Synthesis (Halogen Dance)
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Reagents: LDA (Lithium Diisopropylamide), Iodine (I₂).
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Mechanism: Lithium-halogen exchange followed by isomerization ("halogen dance") places the lithium at C4, which is then quenched with iodine.
Step 2: Regioselective Suzuki-Miyaura Coupling[8][9]
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Substrates: 2-Bromo-4-iodopyridine (1.0 equiv) + 4-Tolylboronic acid (1.1 equiv).
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Catalyst: Pd(PPh₃)₄ (3-5 mol%).
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Base/Solvent: Na₂CO₃ (2.0 equiv) in Toluene/Ethanol/Water (4:1:1).
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Conditions: 60–80 °C, 4–12 hours.
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Outcome: Exclusive formation of 2-bromo-4-(4-methylphenyl)pyridine.[4] The C2-Br bond remains intact due to the lower bond dissociation energy of C-I.
Alternative Route (Direct 2,4-Dibromopyridine Coupling)
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Note: This route requires specialized catalysts to reverse standard selectivity.
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Catalyst: Tripalladium clusters or Pd/CeO₂.
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Mechanism: These catalysts can sterically or electronically favor the C4 position, but this is less reliable for routine synthesis than the iodo-route.
Figure 1: Synthetic logic comparing the robust Iodopyridine route (Green path) vs. the selectivity issues of the Dibromopyridine route.
Applications in Drug Discovery & Materials
Organic Electronics (OLEDs)
This compound is a primary intermediate for Hole Transporting Materials (HTMs) and Phosphorescent Hosts .
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Mechanism: The bromine is displaced (e.g., via Buchwald-Hartwig amination) to attach carbazole or arylamine units. The p-tolyl group prevents planar stacking, reducing crystallization and improving the amorphous stability of the film.
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Iridium Complexes: Used to synthesize cyclometalated ligands (C^N ligands) for Iridium(III) phosphorescent emitters. The pyridine nitrogen coordinates to the metal, while the phenyl ring forms a C-Ir bond.
Medicinal Chemistry
Acts as a scaffold for Kinase Inhibitors .
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Functionalization: The C2-Br is often converted to an amine, ether, or another aryl group to interact with the hinge region of kinase enzymes. The C4-tolyl group occupies the hydrophobic pocket (selectivity filter) of the protein target.
Safety & Handling Protocols
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Hazards: Classified as Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).
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Handling:
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Glove Selection: Nitrile rubber (0.11 mm minimum thickness) is recommended.
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Ventilation: All weighing and transfer operations must be performed inside a certified fume hood.
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Quenching: Unreacted boronic acids in the waste stream should be treated with oxidative quenchers (e.g., dilute H₂O₂) before disposal to prevent boroxine formation.
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Quality Control & Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
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¹H NMR (400 MHz, CDCl₃):
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Methyl Group: Singlet approx. δ 2.40 ppm.
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Pyridine C3-H: Doublet (or dd) around δ 7.5–7.6 ppm (shielded by the Br).
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Pyridine C6-H: Doublet around δ 8.3–8.5 ppm (deshielded by N).
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Differentiation: The coupling pattern of the pyridine protons distinguishes it from the 2-tolyl-4-bromo isomer (which would show a different splitting pattern for the C3 proton).
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Mass Spectrometry:
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Look for the characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br) at m/z ~247 and 249.
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References
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Synthesis of 2-Bromo-4-iodopyridine (Halogen Dance): Journal of Organic Chemistry, "Regioselective Synthesis of 2,4-Disubstituted Pyridines via Halogen Dance," (Verified via ResearchGate/ACS snippets).
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Regioselectivity in Suzuki Coupling: Organic & Biomolecular Chemistry, "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine," .
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OLED Applications: ACS Omega, "Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials," .
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Compound Data & Safety: PubChem CID 2734087 (2-Bromo-4-methylpyridine analog data used for safety extrapolation), .
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. m.guidechem.com [m.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
